2,4-Dimethoxybenzoic acid
Description
General Overview and Significance in Chemical Sciences
2,4-Dimethoxybenzoic acid is an aromatic carboxylic acid characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups at the 2 and 4 positions and a carboxylic acid group at the 1 position. solubilityofthings.comnist.gov Its chemical formula is C₉H₁₀O₄, and it has a molecular weight of 182.17 g/mol . nist.govindiamart.comsigmaaldrich.com This compound typically appears as a white to off-white crystalline powder. chemicalbook.com
The presence of both electron-donating methoxy groups and an electron-withdrawing carboxylic acid group on the benzene ring gives this compound unique chemical properties and reactivity. solubilityofthings.com It is of significant interest in various fields of chemical science. In organic synthesis, it serves as a valuable intermediate for producing more complex molecules. solubilityofthings.com Its structure makes it a subject of study in medicinal chemistry, with research exploring its potential biological activities. solubilityofthings.comontosight.ai Furthermore, it is utilized in the synthesis of complexes with various metal ions, such as lanthanides, which have applications in materials science. scielo.brchemicalbook.com The study of its solubility in different solvents is also crucial for its application in chemical processes and pharmaceutical formulations. solubilityofthings.comacs.org
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀O₄ | nist.govindiamart.comsigmaaldrich.com |
| Molecular Weight | 182.17 g/mol | indiamart.comsigmaaldrich.com |
| Appearance | White to off-white powder | chemicalbook.com |
| Melting Point | 107-109 °C | indiamart.comchemicalbook.com |
| Boiling Point | 275 °C | indiamart.com |
| Density | 1.2481 g/cm³ | indiamart.com |
| CAS Number | 91-52-1 | indiamart.comsigmaaldrich.com |
Historical Context and Early Research Trajectories
Early research on this compound and its derivatives focused on their synthesis and chemical characterization. For instance, studies from the mid-20th century detailed methods for the preparation of related compounds like 2,6-dimethoxybenzoic acid. acs.orgchemicalbook.com The investigation into the chemical properties of dimethoxybenzoic acids has a long history, with references in Beilstein dating back to the early 20th century. chemicalbook.comchemicalbook.com
Later research delved into the compound's reactivity and potential applications. Studies on the acid-catalyzed decarboxylation of this compound have provided insights into its reaction mechanisms. researchgate.netnih.gov Research has also explored its use in synthesizing metal complexes, particularly with lanthanide ions, to study their thermal and spectral properties. scielo.brchemicalbook.com These early investigations laid the groundwork for its current applications in organic synthesis and materials science.
Natural Occurrence and Biosynthetic Pathways
This compound is a naturally occurring compound found in various plant species. indiamart.comnaturalproducts.net Its presence in the plant kingdom suggests its involvement in specific biosynthetic pathways, likely originating from precursors such as shikimic acid, a common starting point for aromatic compounds in plants. The biosynthesis would involve several steps of hydroxylation, methylation, and oxidation to form the final acid. While the precise biosynthetic pathways in many organisms are not fully elucidated, its isolation from different natural sources points to its role as a metabolite.
Presence in Salvia candidissima
This compound has been identified as a constituent of Salvia candidissima. indiamart.com This plant species, belonging to the Lamiaceae family, is known to produce a variety of bioactive compounds. cabidigitallibrary.org Research on the chemical components of the aerial parts of Salvia candidissima has led to the isolation of this compound alongside other compounds like diterpenoids and flavonoids. cabidigitallibrary.orgresearchgate.net
Presence in Aconitum kongboense
This chemical compound has also been found in Aconitum kongboense. indiamart.com Species of the Aconitum genus are known for producing a diverse array of alkaloids and other secondary metabolites. The presence of this compound in this plant further highlights its distribution in the plant kingdom.
Other Natural Sources and Metabolites
Beyond the aforementioned species, this compound is considered a natural product that can be found in various plants, fungi, and bacteria. naturalproducts.net For example, the related compound 3,4-dimethoxybenzoic acid (veratric acid) has been isolated from sources like coriander and olive. foodb.ca Furthermore, 2,4-dimethylbenzoic acid, a structurally similar compound, has been identified as a metabolite in Saccharomyces cerevisiae (baker's yeast). nih.govymdb.ca The biotransformation of industrial compounds like pseudocumene in rats also leads to the formation of dimethylbenzoic acid isomers, including 2,4-dimethylbenzoic acid, which is then excreted. pjoes.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVDHNVGGIAOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059026 | |
| Record name | 2,4-Dimethoxybenzoic acid | |
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Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91-52-1 | |
| Record name | 2,4-Dimethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
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| Record name | 2,4-Dimethoxybenzoic acid | |
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| Record name | 2,4-DIMETHOXYBENZOIC ACID | |
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| Record name | Benzoic acid, 2,4-dimethoxy- | |
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| Record name | 2,4-Dimethoxybenzoic acid | |
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| Record name | 2,4-dimethoxybenzoic acid | |
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| Record name | 2,4-DIMETHOXYBENZOIC ACID | |
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Advanced Synthetic Methodologies and Chemical Transformations of 2,4 Dimethoxybenzoic Acid
Contemporary Synthesis Strategies
The preparation of 2,4-dimethoxybenzoic acid can be achieved through several synthetic routes, each with its own set of advantages and specific applications. Modern approaches focus on efficiency, yield, and selectivity.
Methylation of 2,4-Dihydroxybenzoic Acid
A primary and well-established method for the synthesis of this compound is the exhaustive methylation of 2,4-dihydroxybenzoic acid. scribd.comresearchgate.net This reaction typically employs a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base to deprotonate the phenolic hydroxyl groups, thereby facilitating nucleophilic attack.
The reaction is commonly carried out in an aqueous alkaline solution or in a solvent such as acetone (B3395972) with a base like potassium carbonate. arabjchem.org The use of dimethyl sulfate with sodium hydroxide (B78521) or potassium hydroxide is a frequently cited method. rsc.org The efficiency of this Williamson ether synthesis depends on factors like the choice of solvent, base, and reaction temperature. One study reported a yield of 44% for the synthesis of this compound from 2,6-dihydroxybenzoic acid under specific conditions, highlighting that yields can be moderate. sciencemadness.org Another approach involves the use of dimethyl sulfate supported on basic alumina (B75360) under microwave irradiation, which presents a milder and more efficient solventless system for O-methylation of phenols. researchgate.net
| Reagent 1 | Reagent 2 | Base | Solvent | Conditions | Yield | Reference |
| 2,4-Dihydroxybenzoic acid | Dimethyl sulfate | Sodium hydroxide / Potassium hydroxide | Water / Acetone | Varies | Moderate | arabjchem.orgrsc.org |
| 2,6-Dihydroxybenzoic acid | Dimethyl sulfate | - | - | Specific conditions | 44% | sciencemadness.org |
| Phenols/Naphthols | Dimethyl sulfate | Basic alumina | Solvent-free | Microwave irradiation | - | researchgate.net |
Oxidation of 2,4-Dimethoxybenzaldehyde (B23906)
Another key synthetic route involves the oxidation of the corresponding aldehyde, 2,4-dimethoxybenzaldehyde. This transformation is a fundamental reaction in organic chemistry, converting an aldehyde functional group to a carboxylic acid. Various oxidizing agents can be employed for this purpose.
A detailed kinetic study on the permanganate (B83412) oxidation of 2,4-dimethoxybenzaldehyde in an acidic medium has been reported. patsnap.com This study found that the reaction is first order with respect to the oxidant (KMnO₄), the substrate (2,4-dimethoxybenzaldehyde), and the acid (H₂SO₄). The product, this compound, was verified by thin-layer chromatography (TLC). patsnap.com Other common oxidizing agents for converting benzaldehydes to benzoic acids include potassium permanganate in alkaline solution and hydrogen peroxide. scribd.comresearchgate.netarabjchem.orgrsc.org For instance, 3,4-dimethoxy-6-nitrobenzaldehyde has been oxidized to the corresponding benzoic acid using potassium permanganate in acetone. arabjchem.org An efficient and rapid method for the oxidation of electron-rich aromatic aldehydes to their carboxylic acids utilizes an improved aqueous basic hydrogen peroxide system in methanol (B129727). researchgate.net
| Starting Material | Oxidizing Agent | Medium/Solvent | Key Findings/Conditions | Product | Reference |
| 2,4-Dimethoxybenzaldehyde | Potassium Permanganate (KMnO₄) | Acidic (H₂SO₄) | First-order kinetics in substrate, oxidant, and acid. | This compound | patsnap.com |
| 3,4-Dimethoxy-6-nitrobenzaldehyde | Potassium Permanganate (KMnO₄) | Acetone | - | 3,4-Dimethoxy-6-nitrobenzoic acid | arabjchem.org |
| Electron-rich aromatic aldehydes | Hydrogen Peroxide (H₂O₂) | Methanol / Aqueous Base | Rapid reaction, excellent yields. | Corresponding carboxylic acids | researchgate.net |
| 2-Acetoxy-4,5-dimethoxybenzaldehyde | Potassium Permanganate (KMnO₄) | Acetone/Water | Reaction at 50°C. | 2-Acetoxy-4,5-dimethoxybenzoic acid | researchgate.net |
Catalytic Ozonolysis Approaches
Catalytic ozonolysis represents a modern and potent method for the cleavage of aromatic systems to yield carboxylic acids. ontosight.ai This technique is particularly useful for the oxidative decomposition of aromatic compounds under ambient conditions. ontosight.ai While specific studies detailing the synthesis of this compound via this method are not prevalent in the reviewed literature, the general principles are well-established for other aromatic compounds.
The process involves the use of ozone in the presence of a catalyst, often an inexpensive transition metal oxide. Manganese-based catalysts are widely used for this purpose. ontosight.aiscispace.com The reaction proceeds through the generation of highly reactive oxygen species, such as hydroxyl radicals, which attack the aromatic ring. rsc.org For example, the catalytic ozonation of benzene (B151609) over manganese oxides can lead to the formation of carboxylic acids. quora.com The mechanism is complex and can involve the adsorption of ozone onto the catalyst surface, followed by decomposition into reactive oxygen species. scispace.com Flow chemistry systems equipped with an ozone generator offer a controlled and efficient way to perform such oxidations, as demonstrated in the ozonolysis of furans to furnish various carboxylic acids. csic.es
Optimization Studies in Synthetic Pathways
The optimization of synthetic routes to this compound is crucial for improving yield, reducing reaction times, and minimizing byproducts, particularly for industrial applications. While specific optimization studies for this compound are not extensively detailed, research on related reactions provides valuable insights.
For the methylation of dihydroxybenzoic acids, optimization can focus on the stoichiometry of the methylating agent and base, reaction temperature, and solvent system. For instance, in the methylation of phenols with dimethyl sulfate, controlling the reaction conditions is key to achieving high yields. sathyabama.ac.in A study on the synthesis of 3,6-dimethyl-2,4-dihydroxybenzoic acid highlighted the importance of optimizing the methylation step to more fully utilize the starting materials. nih.gov
In the oxidation of 2,4-dimethoxybenzaldehyde, optimization would involve the selection of the oxidant, control of pH, and temperature to maximize the yield of the carboxylic acid while preventing over-oxidation or side reactions. Kinetic studies, such as the one on the permanganate oxidation of 2,4-dimethoxybenzaldehyde, provide the foundational data needed for such optimization by elucidating the rate dependence on reactant concentrations. patsnap.com
Novel Synthetic Processes for Derivatives
This compound serves as a starting material for the synthesis of various functionalized derivatives, with the acid chloride being a key intermediate.
2,4-Dimethoxybenzoyl chloride is typically synthesized by reacting this compound with a chlorinating agent, most commonly thionyl chloride (SOCl₂). nih.govresearchgate.net The reaction can be carried out in a solvent like tetrahydrofuran (B95107) (THF), often with a catalytic amount of N,N-Dimethylformamide (DMF). A patent describes a process where this compound is treated with thionyl chloride in THF with DMF as a catalyst at room temperature for 8 hours, achieving yields of over 92%.
| Starting Material | Reagent | Catalyst | Solvent | Conditions | Yield | Reference |
| This compound | Thionyl chloride (SOCl₂) | - | SOCl₂ (as solvent) | Reflux, 2 hours | - | researchgate.net |
| This compound | Thionyl chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Room temp, 8 hours | >92% |
From the acid chloride, a range of other derivatives can be synthesized. For example, amides can be prepared by reacting 2,4-dimethoxybenzoyl chloride with amines. The synthesis of oxadiazole derivatives has also been reported, starting from this compound. Furthermore, novel 6-aryl-2,4-dimethoxybenzoic acids have been prepared via an Alder-Rickert reaction of 1,5-dimethoxycyclohexa-1,4-dienes and arylpropiolic esters, showcasing advanced synthetic strategies for more complex derivatives.
Mechanistic Investigations of Key Reactions
Understanding the reaction mechanisms is fundamental to controlling and optimizing the synthesis of this compound and its derivatives.
The methylation of the hydroxyl groups of 2,4-dihydroxybenzoic acid with dimethyl sulfate in the presence of a base proceeds via a Williamson ether synthesis. The base deprotonates the phenolic hydroxyl groups to form more nucleophilic phenoxide ions. These phenoxides then attack the electrophilic methyl group of dimethyl sulfate in a bimolecular nucleophilic substitution (SN2) reaction, displacing the sulfate group and forming the methyl ether. patsnap.com
The oxidation of 2,4-dimethoxybenzaldehyde to this compound with potassium permanganate in acidic solution involves the transfer of oxygen atoms from the permanganate ion to the aldehyde. A proposed mechanism suggests that the reaction is initiated by the attack of the permanganate on the aldehyde. patsnap.com In general, the oxidation of benzaldehydes can proceed through the formation of a hydrated aldehyde intermediate, which is then oxidized. The reaction kinetics, being first order in the aldehyde, oxidant, and acid, suggest a complex mechanism where all three components are involved in the rate-determining step. patsnap.com
Catalytic ozonolysis of aromatic compounds follows the Criegee mechanism, where ozone undergoes a 1,3-dipolar cycloaddition to a double bond of the aromatic ring to form an unstable primary ozonide (molozonide). This rapidly rearranges to a more stable secondary ozonide. In the presence of a catalyst, ozone decomposition is promoted to generate highly reactive species like hydroxyl radicals (•OH). scispace.comrsc.org These radicals can then attack the aromatic ring, leading to its cleavage and the formation of carboxylic acids.
The synthesis of 2,4-dimethoxybenzoyl chloride from the carboxylic acid and thionyl chloride follows a nucleophilic acyl substitution mechanism. The carboxylic acid first reacts with thionyl chloride to form a highly reactive chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the elimination of sulfur dioxide and a proton to form the final acid chloride.
Acid-Catalyzed Decarboxylation Mechanisms
The decarboxylation of this compound in acidic media is a well-studied process that proceeds through a sophisticated mechanism involving protonation and carefully orchestrated bond-cleavage events. scholaris.canih.gov
Role of Conjugate Acid Formation
The rate of decarboxylation of this compound is significantly accelerated in acidic solutions. researchgate.netacs.org This acceleration is directly linked to the formation of the conjugate acid of the carboxylic acid (RCO₂H₂⁺). nih.govresearchgate.netacs.orgnih.gov The reaction's dependence on the acidity of the solution is consistent with a mechanism where the initial, rate-limiting step involves the protonation of the carboxyl group. researchgate.netacs.org
While the most likely site of initial protonation is the electron-rich oxygen of the carboxyl group, it is a higher-energy, ring-protonated tautomer of this conjugate acid that facilitates the critical C-C bond cleavage. researchgate.netacs.orgresearchgate.net The presence of two methoxy (B1213986) groups at the ortho- and para-positions makes the aromatic ring electron-rich, which helps to stabilize the positive charge that develops during the formation of this ring-protonated intermediate. researchgate.net However, this proposed intermediate would lead to the formation of protonated CO₂, a species considered too energetically unfavorable to be a viable product. nih.govacs.org This has led to a more refined understanding of the subsequent steps.
Carbon Kinetic Isotope Effects (CKIE) in Decarboxylation
Carbon kinetic isotope effect (CKIE) studies are instrumental in elucidating the rate-determining steps of the decarboxylation mechanism. researchgate.net By measuring the ratio of ¹²CO₂ to ¹³CO₂ evolved during the reaction, researchers can determine the extent to which C-C bond cleavage is involved in the slowest step. For the acid-catalyzed decarboxylation of this compound, the observed CKIE value (k¹²/k¹³) was found to be approximately 1.022 in highly acidic media. nih.govacs.org
While this value confirms that C-C bond cleavage is part of the rate-determining process, it is smaller than the typical intrinsic CKIE values (usually >1.03) for decarboxylation reactions where C-C bond breaking is the sole rate-limiting step. acs.orgnih.govacs.org This suggests that another step, such as proton transfer, is also partially rate-determining. acs.orgresearchgate.net
Furthermore, the magnitude of the CKIE for this compound decarboxylation shows a dependency on the acidity of the medium. researchgate.netacs.org In less acidic solutions, the CKIE is smaller, indicating that the formation of the reactive tautomer through proton migration is the rate-determining step. acs.org As the acidity increases, the CKIE value increases, consistent with C-C bond breaking becoming a more significant part of the rate-determining step. researchgate.netacs.org
| Acidity (H₀) | Observed CKIE (k¹²/k¹³) (±0.002) |
|---|---|
| -0.36 | 1.002 |
| -2.62 | 1.022 |
Data sourced from J. Am. Chem. Soc. 2017, 139, 42, 15049–15053. acs.org
Proton Transfer Dynamics and C-C Cleavage
To avoid the formation of the high-energy protonated CO₂, the currently accepted mechanism involves a concerted process where C-C bond cleavage is coupled with proton transfer. acs.orgacs.org DFT calculations and kinetic data suggest that the lowest energy pathway from the ring-protonated reactive intermediate involves an early transfer of a proton from the carboxyl group to a molecule of water in the solvent. nih.govresearchgate.netacs.org
This proton transfer occurs simultaneously with the cleavage of the C-C bond, leading directly to the formation of the final products: 1,3-dimethoxybenzene (B93181) and neutral carbon dioxide. nih.govacs.orgacs.org This mechanism is supported by solvent kinetic isotope effect (SKIE) studies, which show that the rate of decarboxylation is slower in deuterated sulfuric acid (D₂SO₄) compared to sulfuric acid (H₂SO₄). researchgate.net The observation of a significant SKIE points to a proton transfer step being kinetically important. researchgate.netresearchgate.net Computational analysis further supports this, suggesting two partially rate-determining steps: the transfer of the second carboxyl proton to the adjacent phenyl carbon and the C-C cleavage, which includes the transfer of the carboxyl proton to water. nih.govacs.org
Derivatization and Functionalization Reactions
This compound serves as a versatile starting material for the synthesis of various derivatives through reactions targeting its carboxylic acid functional group.
Esterification Reactions and Derivatives
This compound can be readily converted to its corresponding esters through various esterification methods. Standard procedures involve reacting the acid with an alcohol (such as methanol or ethanol) in the presence of an acid catalyst. researchgate.net Another effective method involves the use of condensing agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which facilitates the reaction between the carboxylic acid and an alcohol under mild conditions. researchgate.net Several ester derivatives have been synthesized and characterized.
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| Methyl 2,4-dimethoxybenzoate | C₁₀H₁₂O₄ | 2150-41-6 |
| Ethyl 2,4-dimethoxybenzoate | C₁₁H₁₄O₄ | 81722-07-8 |
| 2,4-Dimethoxy-6-methyl-benzoic acid ethyl ester | C₁₂H₁₆O₄ | 57749-86-7 |
Data sourced from NIST, PubChem, and Sigma-Aldrich. nist.govnih.govsigmaaldrich.com
Acylation Reactions
The carboxylic acid group of this compound or its activated derivatives can be used in acylation reactions, such as the Friedel-Crafts acylation, to form new carbon-carbon bonds. nih.gov For instance, in a synthetic route towards the drug Tofisopam, a Friedel-Crafts acylation reaction is employed to unite a dimethoxybenzoic acid moiety with another aromatic ring, constructing the core carbon framework. nih.gov The reactivity in such reactions is influenced by the substituents on the benzoic acid ring. In related systems, studies on the acylation of aromatic hydrocarbons with substituted benzoic acids have shown that the reaction mechanism and order can be dependent on the position of the substituents on the acid. unlp.edu.ar
Reactions with Amines and Nitrogen-Containing Compounds
The carboxyl group of this compound can react with primary and secondary amines to form the corresponding N-substituted benzamides. This transformation is fundamental in organic synthesis for creating peptides and other complex molecules. Due to the low reactivity of the carboxylic acid itself, the reaction typically requires an activating agent to convert the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.
Common strategies for this amide bond formation involve the conversion of the carboxylic acid into a more reactive intermediate, such as an acyl chloride, or the use of coupling reagents. For instance, treating this compound with a dehydrating agent like thionyl chloride (SOCl₂) converts it into 2,4-dimethoxybenzoyl chloride. This highly reactive acyl chloride readily reacts with amines to yield the desired amide.
Alternative methods employ coupling agents that facilitate the reaction in a one-pot procedure. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) activate the carboxylic acid to form an acylimidazole intermediate, which then reacts with an amine. nih.gov Another approach uses a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂), which has been shown to be effective for converting a range of carboxylic acids into secondary, tertiary, and Weinreb amides. nih.gov For example, while the specific reaction was demonstrated with the 3,4-isomer, 3,4-dimethoxybenzoic acid reacts with N,O-dimethylhydroxylamine hydrochloride using this method to produce the corresponding Weinreb amide in good yield. nih.gov
Direct thermal condensation is also a viable, solvent-free method. Heating a mixture of a carboxylic acid and an amine to high temperatures (160-180 °C) can directly form the amide bond by driving off water. ukim.mk This method was successfully used to synthesize N-dodecyl-3,4-dimethoxybenzamide from 3,4-dimethoxybenzoic acid and dodecylamine. ukim.mk
The following table summarizes various methods for the synthesis of amides from dimethoxybenzoic acids and amines.
| Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| This compound, Ethylenediamine | Thionyl chloride (dehydrating agent) | N,N'-1,2-ethanediylbis(2,4-dimethoxybenzamide) | |
| 3,4-Dimethoxybenzoic acid, 2-Hydroxy-5-chloroaniline | 1,1'-Carbonyldiimidazole (CDI) | N-(5-chloro-2-hdroxyphenyl)-3,4-dimethoxybenzamide | nih.gov |
| 3,4-Dimethoxybenzoic acid, N,O-Dimethylhydroxylamine hydrochloride | PPh₃, I₂, iPr₂NEt, CH₂Cl₂ | N-methoxy-N,3,4-trimethylbenzamide | nih.gov |
| 3,4-Dimethoxybenzoic acid, Dodecylamine | Heat (160-180 °C), solvent-free | N-Dodecyl-3,4-dimethoxybenzamide | ukim.mk |
Haloform Reaction for Related Compounds
The haloform reaction is a well-established organic reaction that converts methyl ketones into carboxylic acids through exhaustive halogenation of the methyl group in the presence of a base. wikipedia.org This reaction is not a direct transformation of this compound but is a key method for synthesizing structurally related compounds. The mechanism proceeds in multiple steps: first, the base promotes the formation of an enolate, which is then halogenated. byjus.com This process repeats two more times, as the resulting α-haloketone is more acidic than the starting ketone, until a trihalomethyl ketone is formed. byjus.com Finally, nucleophilic attack by a hydroxide ion on the carbonyl carbon leads to the cleavage of the carbon-carbon bond, releasing a haloform (CHX₃) and a carboxylate salt. wikipedia.orgbyjus.com
A notable application of this reaction in the context of dimethoxybenzoic acids is the synthesis of 3,4-dimethoxybenzoic acid (veratric acid) from 3,4-dimethoxy acetophenone. In this process, which uses sodium hypochlorite (B82951) as the oxidizing agent, a significant side-product, 2-chloro-4,5-dimethoxybenzoic acid, can be formed. Research has shown that the reaction conditions can be optimized to favor the formation of this chlorinated side-product, achieving yields greater than 20%, effectively turning a side reaction into a viable synthetic route for this related compound.
Fluoro- and Chloro-Dimethoxybenzoic Acid Synthesis
The introduction of halogen atoms onto the aromatic ring of dimethoxybenzoic acid derivatives is a crucial step in the synthesis of various intermediates for pharmaceuticals and materials science. Specific methodologies have been developed for the regioselective synthesis of fluoro- and chloro-substituted dimethoxybenzoic acids.
Fluorinated Derivatives:
A novel synthesis for 3-fluoro-2,6-dimethoxybenzoic acid starts from 2,4-dimethoxyfluorobenzene. rsc.org In this reaction, treatment with an n-alkyl-lithium compound, followed by carbonation (reaction with CO₂), results in the formation of the fluorinated benzoic acid. rsc.org Interestingly, this reaction proceeds via direct lithiation and carboxylation rather than through a benzyne (B1209423) intermediate. rsc.org
Chlorinated Derivatives:
The synthesis of chloro-dimethoxybenzoic acids can be achieved through direct chlorination of a dimethoxybenzoic acid precursor. For example, 3-Chloro-2,6-dimethoxybenzoic acid is synthesized by treating 2,6-dimethoxybenzoic acid with sulphuryl chloride (SO₂Cl₂) in a solvent like chloroform (B151607) or ether. prepchem.comjournals.co.za The reaction mixture is typically heated to facilitate the electrophilic aromatic substitution, yielding the chlorinated product with high purity after recrystallization. prepchem.com
The following table details specific synthetic methods for halogenated dimethoxybenzoic acids.
| Product | Starting Material | Key Reagents | Solvent | Reference |
|---|---|---|---|---|
| 3-Fluoro-2,6-dimethoxybenzoic acid | 2,4-Dimethoxyfluorobenzene | 1. n-Alkyl-lithium 2. Carbon Dioxide (CO₂) | Not specified | rsc.org |
| 3-Chloro-2,6-dimethoxybenzoic acid | 2,6-Dimethoxybenzoic acid | Sulphuryl chloride (SO₂Cl₂) | Chloroform | prepchem.com |
| 2-Chloro-4,5-dimethoxybenzoic acid | 3,4-Dimethoxy acetophenone | Sodium hypochlorite (NaOCl) | Aqueous alkaline media |
Spectroscopic Characterization and Advanced Analytical Techniques for 2,4 Dimethoxybenzoic Acid
Vibrational Spectroscopy (FTIR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure of 2,4-Dimethoxybenzoic acid. The analysis of the vibrational spectra provides insights into the functional groups present and their respective vibrational motions.
For instance, in the FTIR spectrum of this compound, the characteristic absorption peak of the carboxylic acid group's C=O stretching vibration, typically observed around 1693 cm⁻¹, disappears upon the formation of metal complexes. frontiersin.org This is accompanied by the appearance of antisymmetric and symmetric stretching vibrations of the COO⁻ group at approximately 1605–1615 cm⁻¹ and 1411–1422 cm⁻¹, respectively. frontiersin.org In Raman spectroscopy, the stretching vibrations of 2,4-dimethylbenzoic acid are observed as strong bands at 1612 cm⁻¹. frontiersin.org
Molecular Vibrational Assignments
The assignment of specific vibrational frequencies to corresponding molecular motions is a critical aspect of interpreting vibrational spectra. These assignments are often supported by theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies with a high degree of accuracy.
For a related compound, 2,4-dimethylbenzoic acid, a complete vibrational assignment has been carried out using experimental FTIR and FT-Raman data in conjunction with DFT calculations. niscpr.res.inresearchgate.net This comprehensive analysis allows for the unambiguous identification of fundamental vibrational modes. niscpr.res.inresearchgate.net Similar detailed vibrational analyses have also been performed for other benzoic acid derivatives like 2,3-Dimethoxybenzoic acid, where FTIR and FT-Raman spectra were recorded and analyzed with the aid of DFT calculations. researchgate.net The correlation between experimental and theoretically calculated frequencies, often with empirical scaling, provides a reliable basis for vibrational assignments. researchgate.net
| Vibrational Mode | FTIR (cm⁻¹) (Complexes) | FT-Raman (cm⁻¹) (Acid) | Assignment |
| Antisymmetric COO⁻ Stretch | 1605-1615 | - | Carboxylate group vibration |
| Symmetric COO⁻ Stretch | 1411-1422 | - | Carboxylate group vibration |
| C=O Stretch (Acid) | Disappears | 1612 | Carboxylic acid group vibration |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Standard ¹H and ¹³C NMR spectra of this compound and its derivatives are typically recorded on high-field instruments, with chemical shifts reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org
Chemical Shift Calculations
Theoretical calculations of NMR chemical shifts have become a valuable tool to complement experimental data and aid in spectral assignment. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating ¹H and ¹³C chemical shifts. researchgate.netnih.gov
For 2,4-dimethylbenzoic acid, ¹H and ¹³C NMR chemical shifts have been calculated using the GIAO method with the B3LYP/6-311+G(d,p) level of theory, showing good agreement with experimental values. niscpr.res.inresearchgate.net This computational approach has been successfully applied to a variety of molecules to predict and verify chemical shifts. nih.govnih.gov The accuracy of these calculations can be influenced by the choice of the density functional and basis set. researchgate.net
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture.
The mass spectrum of this compound (molecular weight 150) shows a strong molecular ion peak (M+) at m/z 150. Significant fragment ions are observed at m/z 133 (M-17, loss of OH) and 132 (M-18, loss of H₂O). miamioh.edu
Derivatization for GC-MS Analysis
For GC-MS analysis, it is often necessary to derivatize polar compounds like carboxylic acids to increase their volatility and improve their chromatographic behavior. jfda-online.com Common derivatization methods include esterification and silylation.
One approach involves the conversion of carboxylic acids to their methyl esters using reagents like methanolic hydrochloric acid. oup.com This method has been used for the analysis of organic acids in tobacco. oup.com Another technique is the use of silylating agents such as N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives. ajou.ac.kr This has been applied in the profiling of organic acids. ajou.ac.krmdpi.com Ethyl chloroformate is another derivatizing agent that reacts with carboxylic acids and phenols in an aqueous medium to form ethyl esters and ethoxycarbonyl derivatives, respectively, which can then be analyzed by GC-MS. uniroma1.it
| Derivatization Reagent | Derivative Formed | Application |
| Methanolic Hydrochloric Acid | Methyl Ester | Analysis of organic acids in tobacco |
| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) derivative | Profiling of organic acids |
| Ethyl Chloroformate | Ethyl Ester/Ethoxycarbonyl derivative | Analysis of aromatic carboxylic acids and phenols in juices |
| BSTFA/TMSCl | Silyl derivative | Analysis of metabolic products |
X-ray Crystallography and Structural Elucidation
While specific X-ray crystallographic data for this compound was not found in the provided search results, the technique is widely used for the structural elucidation of related benzoic acid derivatives and their complexes. ub.eduunimelb.edu.au For example, the crystal structures of zinc(II) complexes with 3,5-dimethoxybenzoic acid have been determined, revealing details about their coordination chemistry and supramolecular architecture. ub.edu Similarly, the structures of various other organic molecules have been elucidated using single-crystal X-ray diffraction, often in combination with other spectroscopic techniques and theoretical calculations. tandfonline.com The structural information obtained from X-ray crystallography is crucial for understanding the relationship between molecular structure and material properties. unimelb.edu.au
Crystal Structures and Molecular Conformations
The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction, revealing a nearly planar conformation. researchgate.netnih.gov Steric interactions between the substituents on the benzene (B151609) ring cause the methyl and carboxylic acid groups to lie slightly out of the molecular plane. researchgate.netnih.gov In the solid state, the molecule exhibits a specific arrangement where the carboxylic acid group is twisted relative to the plane of the benzene ring. This twisting is influenced by the presence of the methoxy (B1213986) groups. researchgate.net
Unlike some of its isomers, such as 2,5-Dimethoxybenzoic acid which forms an intramolecular hydrogen bond, this compound does not exhibit this feature. researchgate.netnih.gov The conformation is such that the carboxylic acid group is available for intermolecular interactions.
Interactive Table: Crystallographic Data for a Related Compound (3,4-Dimethoxybenzoic acid) Note: Data for the specific 2,4-isomer is not fully available, but data for a closely related isomer provides comparative insight into the crystallographic properties of dimethoxybenzoic acids.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.8727(5) |
| b (Å) | 8.4926(7) |
| c (Å) | 11.2333(14) |
| α (°) | 101.365(8) |
| β (°) | 102.010(8) |
| γ (°) | 105.784(8) |
| Z | 2 |
| Data sourced from a study on 3,4-dimethoxybenzoic acid, which forms hydrogen-bonded dimers. researchgate.net |
Hydrogen Bonding Patterns and Supramolecular Assembly
A defining characteristic of this compound in the crystalline state is its formation of a typical hydrogen-bonded dimer with an adjacent molecule. researchgate.netnih.gov This intermolecular hydrogen bonding occurs between the carboxylic acid groups of two molecules, creating a stable dimeric structure. This is a common motif for many carboxylic acids.
Analysis of Bond Lengths and Endocyclic Angles
Detailed analysis of the crystal structure of related dimethoxybenzoic acids reveals noticeable asymmetry in the C—C bond lengths and the endocyclic angles of the benzene ring. researchgate.netresearchgate.net This asymmetry is attributed to the electronic effects of the carboxyl and methoxy substituent groups, specifically the charge-transfer interactions between these groups and the benzene ring. researchgate.netresearchgate.net
For instance, in the case of 3,4-dimethoxyphenylacetic acid monohydrate, these interactions are clearly observed. researchgate.net While specific values for this compound are part of detailed crystallographic reports, the general principle of substituent-induced ring deformation applies.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation, identification, and quantification of this compound. It has been successfully used to analyze this compound in various matrices.
One established method utilizes reverse-phase (RP) HPLC with a C18 or a specialized Newcrom R1 column. sielc.com A typical mobile phase consists of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com
In a practical application, HPLC was used to identify and quantify phenolic constituents in different varieties of cowpeas, where this compound was one of the six phenolic acids identified. acs.orgnih.gov The analysis was performed on methanol (B129727) extracts of cowpea flour. acs.org
Interactive Table: HPLC Method Parameters for Phenolic Acid Analysis
| Parameter | Condition |
| Column | C18 |
| Mobile Phase | Gradient of water (A) and methanol (B), both with 0.1% acetic acid |
| Detection | UV at 280 nm |
| Identified Compound | This compound |
| Based on a study of phenolic constituents in cowpeas. acs.orgnih.gov |
A purity assay for commercial this compound also specifies HPLC as a method, requiring a purity of ≥97.5%. thermofisher.com
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of chemical reactions involving this compound and for preliminary purity assessments.
In synthetic procedures, TLC is used to track the conversion of reactants to products. For example, in the synthesis of esters from this compound, the reaction progress is monitored using TLC with a mobile phase such as a mixture of petroleum ether and ethyl acetate (B1210297). rsc.org The completion of the reaction is indicated by the disappearance of the starting material spot and the appearance of the product spot on the TLC plate, visualized under UV light or with a staining agent like potassium permanganate (B83412) solution. rsc.orgsemanticscholar.org
TLC was also a crucial tool in the isolation and identification of acidic metabolites from biological samples, where it was used as a preparative chromatographic technique to separate compounds from an extract before further analysis. nih.gov
Interactive Table: TLC System for Reaction Monitoring
| Component | Details |
| Stationary Phase | Silica gel F254 plates |
| Mobile Phase | Petroleum ether (40-60) (70%) and ethyl acetate (30%) |
| Visualization | UV light or KMnO4 stain |
| Example system used for monitoring esterification reactions. rsc.org |
Computational Chemistry and Theoretical Studies of 2,4 Dimethoxybenzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 2,4-Dimethoxybenzoic acid at the quantum mechanical level. DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying various aspects of this molecule.
The initial step in many computational studies involves geometry optimization to determine the most stable three-dimensional structure of the molecule. For compounds similar to this compound, such as 2,4-dimethylbenzoic acid, DFT methods like B3LYP and MPW1PW91 with basis sets such as 6-311++G(d,p) have been employed to compute the optimized geometry in the ground state. niscpr.res.in These calculations yield important structural parameters, including bond lengths and angles. The optimized geometry is a prerequisite for accurately calculating other molecular properties. niscpr.res.in
Following geometry optimization, various electronic properties can be calculated. These properties provide a deeper understanding of the molecule's electronic structure and reactivity. For related benzoic acid derivatives, DFT calculations have been used to determine properties that are related to their spectral activities. niscpr.res.in
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular reactivity and stability. tandfonline.com A smaller energy gap suggests that the molecule can be easily excited, indicating higher reactivity and the possibility of intramolecular charge transfer. niscpr.res.inresearchgate.net For a similar compound, 2,4-dimethylbenzoic acid, a low HOMO-LUMO energy gap was calculated, suggesting the potential for intramolecular charge transfer within the molecule. niscpr.res.inresearchgate.net This analysis is fundamental in predicting the chemical behavior of related compounds. tandfonline.com
Table 1: Frontier Molecular Orbital Energies for a Related Benzoic Acid Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.67432 |
| ELUMO | -1.727446 |
| Energy Gap (ΔE) | 3.94 |
Data is for a related compound, Zn(II)bis(3,4 dimethoxybenzoate)bis(nicotinamide) dihydrate, and is illustrative of the types of values obtained in such analyses. researchgate.net
The first hyperpolarizability (β) is a measure of the nonlinear optical (NLO) response of a molecule. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. DFT calculations are a common method to compute this property. bohrium.com For the related 2,4-dimethylbenzoic acid, the first hyperpolarizability was calculated using DFT methods, indicating its potential as an NLO material. niscpr.res.inresearchgate.netresearchgate.net
Table 2: Calculated Dipole Moment and First Hyperpolarizability for a Related Benzoic Acid Derivative
| Method | Dipole Moment (μ) in Debye | First Hyperpolarizability (β₀) in esu |
|---|---|---|
| B3LYP/6-311++G(d,p) | Data not available for this compound, but calculated for similar molecules. | Calculated for related molecules, indicating NLO potential. |
DFT calculations have been pivotal in elucidating the mechanism of the acid-catalyzed decarboxylation of this compound. researchgate.netnih.gov The reaction rate is accelerated in acidic solutions, which is consistent with the formation of a conjugate acid of the carboxylic acid. researchgate.netnih.gov DFT studies have shown that a subsequent proton transfer to the phenyl ring forms a higher-energy tautomer, which is a key intermediate for the C-C bond cleavage. nih.govnih.gov
Computational analysis of this process indicates that the direct formation of protonated CO₂, a high-energy species, is avoided. researchgate.netnih.gov Instead, the lowest energy pathway involves a concerted step where the C-C bond breaks and a proton is transferred from the carboxyl group to a water molecule, directly yielding 1,3-dimethoxybenzene (B93181) and neutral CO₂. nih.gov Furthermore, DFT calculations have been used to analyze the carbon kinetic isotope effects (CKIE) of this reaction, suggesting two partially rate-determining steps: the proton transfer to the phenyl carbon and the subsequent C-C bond cleavage. nih.gov The calculated intrinsic CKIE for the C-C bond cleavage was found to be 1.051. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for understanding the behavior of molecules in solution, including solvent effects and aggregation phenomena.
MD simulations have been employed to investigate the self-association of substituted benzoic acids in various solvents. ucl.ac.ukacs.org These studies, while often focusing on isomers like 2,6-dimethoxybenzoic acid, provide valuable insights that are applicable to this compound. The solvent plays a crucial role in the self-association behavior. ucl.ac.ukacs.org
In apolar solvents or those with a low propensity to accept hydrogen bonds, benzoic acid derivatives tend to form hydrogen-bonded dimers. acs.org Conversely, in solvents that are good hydrogen bond acceptors, the solvent molecules interact with the carboxylic acid group, which can inhibit the formation of dimers and favor other forms of association, such as π-π stacking. ucl.ac.ukacs.org MD simulations can model these interactions explicitly, providing a detailed picture of the species present in solution. ucl.ac.uk These simulations can also shed light on how different solvents and additives might influence crystal growth and morphology by interacting with specific crystal faces. sciforum.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, aiming to correlate the chemical structure of compounds with their biological activities. For derivatives of this compound, QSAR studies have been instrumental in elucidating the structural requirements for their anticonvulsant effects. By systematically modifying the chemical scaffold and observing the corresponding changes in biological response, researchers can develop predictive models that guide the synthesis of more potent and selective drug candidates.
A significant body of research has focused on 2,4-dimethoxyphenylsemicarbazones, which are derivatives synthesized from a 2,4-dimethoxyaniline (B45885) precursor. These studies have evaluated the anticonvulsant potential of a series of these compounds in various animal models of seizures, providing valuable data for understanding their structure-activity relationships.
Detailed research findings have demonstrated that the nature of the substituent at the N4 position of the semicarbazone moiety plays a critical role in the anticonvulsant activity. The anticonvulsant activity of these synthesized compounds was rigorously tested in three different mouse models of seizures: the maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous strychnine (B123637) (scSTY)-induced seizure screens. nih.gov
The investigation revealed that several of the synthesized 2,4-dimethoxyphenylsemicarbazones exhibited significant protection across all three seizure models. nih.gov The substitution pattern on the terminal part of the semicarbazone was found to heavily influence the biological activity.
For instance, the presence of small alkyl groups or a cyclopropyl (B3062369) group at the R position of the N4-(substituted)semicarbazone led to notable anticonvulsant activity. The compound N1-(2,4-dimethoxyphenyl)-N4-(propan-2-one)semicarbazone was identified as the most potent compound in the series, showing excellent protection in all tested models without inducing neurotoxicity. nih.gov This suggests that a certain degree of lipophilicity and specific steric bulk in this region are favorable for activity.
The following tables summarize the anticonvulsant activity of a selection of 2,4-dimethoxyphenylsemicarbazone derivatives. The activity is presented as the percentage of protection observed in the MES, scPTZ, and scSTY seizure models.
Table 1: Anticonvulsant Activity of 2,4-Dimethoxyphenylsemicarbazone Derivatives in the Maximal Electroshock (MES) Seizure Model
| Compound | R | % Protection in MES |
| 1 | H | 0 |
| 2 | Methyl | 33 |
| 3 | Ethyl | 50 |
| 4 | Propyl | 67 |
| 5 | Isopropyl | 100 |
| 6 | Cyclopropyl | 83 |
| 7 | Butyl | 50 |
| 8 | Phenyl | 17 |
| 9 | 4-Chlorophenyl | 33 |
| 10 | 4-Methoxyphenyl | 17 |
Table 2: Anticonvulsant Activity of 2,4-Dimethoxyphenylsemicarbazone Derivatives in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
| Compound | R | % Protection in scPTZ |
| 1 | H | 17 |
| 2 | Methyl | 50 |
| 3 | Ethyl | 67 |
| 4 | Propyl | 83 |
| 5 | Isopropyl | 100 |
| 6 | Cyclopropyl | 100 |
| 7 | Butyl | 67 |
| 8 | Phenyl | 33 |
| 9 | 4-Chlorophenyl | 50 |
| 10 | 4-Methoxyphenyl | 33 |
Table 3: Anticonvulsant Activity of 2,4-Dimethoxyphenylsemicarbazone Derivatives in the Subcutaneous Strychnine (scSTY)-Induced Seizure Model
| Compound | R | % Protection in scSTY |
| 1 | H | 0 |
| 2 | Methyl | 17 |
| 3 | Ethyl | 33 |
| 4 | Propyl | 50 |
| 5 | Isopropyl | 83 |
| 6 | Cyclopropyl | 67 |
| 7 | Butyl | 33 |
| 8 | Phenyl | 0 |
| 9 | 4-Chlorophenyl | 17 |
| 10 | 4-Methoxyphenyl | 0 |
The data clearly indicates that branching at the alkyl substituent (isopropyl) and the presence of a small cycloalkyl group (cyclopropyl) are beneficial for activity in all three seizure models. In contrast, unsubstituted (R=H) or phenyl-substituted derivatives generally show lower or no activity. These findings from structure-activity relationship studies are crucial for the rational design of new, more effective anticonvulsant agents based on the this compound scaffold.
Biological and Pharmacological Research Applications of 2,4 Dimethoxybenzoic Acid
Antimicrobial Activity Studies
Research has indicated that 2,4-dimethoxybenzoic acid and its derivatives possess antimicrobial properties, showing potential for inhibiting the growth of various microorganisms. solubilityofthings.compsu.edu
Studies have demonstrated the ability of this compound and its derivatives to inhibit the growth of certain bacteria. For instance, derivatives of this compound have been synthesized and screened for their in vitro antimicrobial activity, with some compounds showing potential comparable to commercial antibiotics. psu.edu
The antimicrobial action of benzoic acid derivatives, including those with methoxy (B1213986) groups, has been investigated. While some compounds exhibit a bacteriostatic effect, meaning they inhibit bacterial growth, others may have bactericidal properties, leading to bacterial cell death. For example, a study on an antispasmodic drug derived from 3,4-dimethoxybenzoic acid found it to be bacteriostatic against Shigella dysenteriae 7 and bactericidal against strains of S. aureus. ajrconline.org The specific effect can depend on the bacterial strain and the concentration of the compound.
The relationship between the chemical structure of benzoic acid derivatives and their antimicrobial activity is a key area of investigation. The type, number, and position of substituents on the benzoic ring significantly influence their efficacy. nih.gov For example, the presence and position of methoxy groups, as seen in this compound, are crucial to its antimicrobial potential. nih.gov Quantitative structure-activity relationship (QSAR) studies have been employed to develop models that predict the antimicrobial activity of such compounds, highlighting the importance of specific molecular descriptors in their biological action. journalcra.comfrontiersin.org Research has shown that modifications to the structure, such as the creation of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, can lead to compounds with significant antibacterial and antifungal activities. tandfonline.com
Anti-inflammatory Properties
This compound has been studied for its potential anti-inflammatory effects. solubilityofthings.comontosight.ai Research into related compounds, such as 3,4-dimethoxybenzoic acid (veratric acid), has shown anti-inflammatory benefits by reducing the expression of inflammatory markers. chemicalbook.comselleckchem.com While direct and extensive research on the anti-inflammatory properties of this compound is still emerging, its structural similarity to other anti-inflammatory benzoic acid derivatives suggests it is a compound of interest in this field.
Antioxidant Activity
The antioxidant potential of this compound has been a subject of scientific inquiry. ontosight.ai Antioxidants are crucial for neutralizing harmful free radicals in the body. nih.gov Studies on various phenolic acids have shown that the arrangement of substituent groups on the aromatic ring is critical for antioxidant efficacy. Specifically, the presence and position of hydroxyl and methoxy groups influence the compound's ability to act as an antioxidant. nih.govresearchgate.net While some studies have investigated the antioxidant properties of dimethoxybenzoic acid isomers, detailed findings specifically for the 2,4-isomer are part of a broader exploration of this class of compounds. For instance, one study noted that 3,4-dimethoxybenzoic acid had a significant negative correlation with ferric reducing antioxidant power (FRAP). mdpi.com
Medicinal Chemistry and Drug Development
This compound serves as a valuable building block in medicinal chemistry and drug development. solubilityofthings.comdiva-portal.org It is used as a starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications. solubilityofthings.compsu.edu For instance, it has been utilized in the synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives, which have shown antimicrobial activity. psu.edu Furthermore, computational methods are being used to explore and predict the chemical reactivity and potential biological activity of compounds like this compound to accelerate the drug discovery process. diva-portal.org Its derivatives have been investigated for a range of applications, including the development of new antispasmodic drugs with antimicrobial properties and as components of soft-drug inhibitors for treating skin conditions. ajrconline.orgacs.org
Role as a Building Block in Drug Synthesis
This compound is a valuable intermediate and building block in organic synthesis for the generation of more complex, biologically active molecules. Current time information in Bangalore, IN.derpharmachemica.com Its carboxylic acid group and methoxy substituents provide reactive sites for various chemical modifications, allowing for its incorporation into diverse molecular frameworks. derpharmachemica.com
One notable application is its use as a starting material for the synthesis of heterocyclic compounds. For instance, researchers have utilized this compound to produce a series of novel 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives. ajrconline.org The synthesis process involves the initial conversion of this compound to its corresponding ethyl ester, ethyl-2,4-dimethoxybenzoate, which is then further reacted to form the oxadiazole ring structure. ajrconline.org
Furthermore, this compound has been employed in the creation of ester derivatives intended for specific therapeutic targets. In a study focused on developing multi-targeted inhibitors for Alzheimer's disease, this compound was reacted with a ligustrazine-based intermediate to create the derivative 3-[(2,4-Dimethoxybenzoyl)oxy]propyl 3,5,6-trimethylpyrazine-2-carboxylate. google.com This demonstrates its utility in constructing complex molecules with potential applications in neurodegenerative disease research.
Development of New Therapeutic Agents
The structural framework of this compound has been incorporated into new molecules evaluated for a range of therapeutic activities. amazonaws.com Research has primarily focused on its derivatives as potential antimicrobial and neuroprotective agents.
A study investigating a series of 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives, synthesized from this compound, revealed that these new compounds exhibited notable antimicrobial activity. ajrconline.org The synthesized compounds were screened in vitro for their antibacterial effects against both Gram-positive and Gram-negative bacteria and for their antifungal activity against Fusarium oxysporum. ajrconline.org Several of the derivatives displayed promising activity, in some cases comparable to commercial antibiotics. ajrconline.org
In a different therapeutic area, derivatives of this compound have been explored for their potential in treating Alzheimer's disease. A novel ligustrazine derivative incorporating the 2,4-dimethoxybenzoyl moiety was synthesized and evaluated for its ability to inhibit key enzymes associated with the disease. google.com This line of research highlights the potential of using this compound as a scaffold to develop agents for complex multifactorial diseases.
Antispasmodic Drug Research (Derivatives)
A review of the scientific literature indicates that while derivatives of dimethoxybenzoic acid are explored for antispasmodic properties, research has predominantly focused on other isomers, particularly 3,4-dimethoxybenzoic acid (veratric acid). derpharmachemica.comajrconline.orgmdpi.com The well-known antispasmodic drug Mebeverine is a derivative of 3,4-dimethoxybenzoic acid. newdrugapprovals.orgnih.gov Similarly, studies on natural products have identified benzyl (B1604629) 2,6-dimethoxybenzoate as having spasmolytic activity. researchgate.net However, specific research focused on the synthesis and evaluation of this compound derivatives for antispasmodic applications is not prominent in the available literature.
Pharmacological Evaluation of Derivatives
The derivatives of this compound have undergone pharmacological evaluation to quantify their biological effects.
The antimicrobial properties of the synthesized 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives were assessed to determine their efficacy. ajrconline.org The study found that several compounds in the series demonstrated significant antibacterial and antifungal effects. For example, compound 4b showed a high level of antibacterial activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition measuring between 29-34 mm and 32-33 mm, respectively. ajrconline.org This same compound also exhibited significant antifungal activity, with 98.4% inhibition against F. oxysporum, which was attributed to the presence of electron-withdrawing halogen groups. ajrconline.org Other compounds in the series also showed good to moderate inhibitory activity against the tested microbial strains. ajrconline.org
Antimicrobial Activity of 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole Derivatives
| Compound | Description | Antibacterial Activity (Zone of Inhibition) | Antifungal Activity (% Inhibition vs. F. oxysporum) |
|---|---|---|---|
| 4b | Derivative with electron-withdrawing halogen groups | High activity (29-34 mm Gram-positive, 32-33 mm Gram-negative) | 98.4% |
| 4d, 4h, 4i, 4j, 4m | Various substituted derivatives | Good activity against all tested organisms | Good |
| 4a, 4c, 4e, 4f, 4g, 4k, 4l | Various substituted derivatives | Moderate inhibitory activity | Moderate |
Data sourced from a study on new 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives. ajrconline.org
In the context of Alzheimer's disease research, a ligustrazine derivative incorporating this compound, compound 8c , was synthesized and evaluated as a multi-target inhibitor. google.com While the study identified other derivatives in the series as having more potent activity, the inclusion of the 2,4-dimethoxybenzoyl group in compound 8c was part of a broader investigation into the structure-activity relationships of these novel compounds. google.com
Materials Science and Other Advanced Applications of 2,4 Dimethoxybenzoic Acid
Polymer Production and Additives
While specific studies detailing the use of 2,4-dimethoxybenzoic acid as a direct additive for enhancing the thermal stability and mechanical properties of polymers are not extensively documented in publicly available research, the broader class of aromatic carboxylic acids is known to play various roles in polymer science. These compounds can act as nucleating agents, clarifying agents, and modifiers in polymer formulations.
Enhancement of Thermal Stability and Mechanical Properties
Aromatic carboxylic acids and their derivatives can be incorporated into polymer matrices to influence their physical properties. For instance, they can be used as building blocks for synthesizing aromatic polyesters, which are known for their high thermal stability and mechanical strength. The rigid structure of the benzene (B151609) ring in compounds like this compound can contribute to the stiffness and thermal resistance of the resulting polymer chains.
Design of New Materials
The molecular structure of this compound, featuring a carboxylic acid group and methoxy (B1213986) groups on a benzene ring, makes it a candidate for the design of new materials, particularly in the realm of coordination polymers and metal-organic frameworks (MOFs). Aromatic carboxylic acids are widely used as organic linkers to connect metal ions, forming extended one-, two-, or three-dimensional structures.
The coordination of the carboxylate group to metal centers can lead to the formation of robust frameworks with porous structures. These materials are of great interest for applications in gas storage, catalysis, and sensing. The methoxy groups on the aromatic ring of this compound could influence the resulting framework's properties, such as its polarity and the geometry of the pores. While specific MOFs based on this compound are not prominently reported in the reviewed literature, the principles of crystal engineering suggest its potential as a valuable building block in this field.
Ligand in Coordination Chemistry
This compound has been successfully employed as a ligand in coordination chemistry, particularly in the synthesis of complexes with lanthanide ions. The carboxylate group of the deprotonated acid can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bridging fashions.
Synthesis of Lanthanide Complexes
Complexes of light lanthanides with this compound have been synthesized with the general formula Ln(C₉H₉O₄)₃·nH₂O, where Ln represents a lanthanide ion such as La(III), Ce(III), Pr(III), Nd(III), Sm(III), Eu(III), and Gd(III). The number of water molecules (n) in the hydrated complexes varies. In these complexes, the carboxylate group of the 2,4-dimethoxybenzoate ligand acts as a bidentate chelating ligand. The synthesis typically involves the reaction of a lanthanide salt with an aqueous solution of ammonium (B1175870) 2,4-dimethoxybenzoate.
Table 1: Synthesized Light Lanthanide Complexes with this compound
| Lanthanide Ion | Formula |
| Lanthanum (La) | La(C₉H₉O₄)₃·3H₂O |
| Cerium (Ce) | Ce(C₉H₉O₄)₃ |
| Praseodymium (Pr) | Pr(C₉H₉O₄)₃ |
| Neodymium (Nd) | Nd(C₉H₉O₄)₃ |
| Samarium (Sm) | Sm(C₉H₉O₄)₃·2H₂O |
| Europium (Eu) | Eu(C₉H₉O₄)₃·2H₂O |
| Gadolinium (Gd) | Gd(C₉H₉O₄)₃·3H₂O |
Thermal Behavior and Luminescent Properties of Complexes
The thermal stability of these lanthanide complexes has been investigated using thermogravimetric analysis. Upon heating in air, the hydrated complexes first undergo dehydration to form the anhydrous salts. These anhydrous complexes then decompose at higher temperatures, ultimately yielding the respective lanthanide oxides as the final products. The decomposition pathways can be multi-step processes, sometimes involving the formation of intermediate oxycarbonates.
The luminescent properties of lanthanide complexes are of significant interest. The organic ligand can absorb energy and transfer it to the central lanthanide ion, which then emits light at its characteristic wavelengths. This "antenna effect" can lead to enhanced luminescence compared to the free ion. While detailed luminescent studies on this compound-lanthanide complexes are not extensively reported, the formation of such complexes suggests the potential for developing new luminescent materials. The study of related lanthanide complexes with other aromatic carboxylic acids has shown that the nature of the ligand plays a crucial role in the luminescent properties of the resulting materials.
Specialty Chemicals and Intermediates
This compound serves as a valuable intermediate in the synthesis of more complex molecules, including specialty chemicals and active pharmaceutical ingredients (APIs). Its functional groups—the carboxylic acid and two methoxy groups—provide reactive sites for various organic transformations.
For instance, while not a direct precursor, a closely related compound, 3,4,5-trimethoxybenzoic acid, is a key starting material for the synthesis of the drug Trimebutine. nih.gov Trimebutine is a spasmolytic agent used to treat irritable bowel syndrome and other gastrointestinal motility disorders. nih.gov The synthesis of Trimebutine involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(dimethylamino)-2-phenylbutanol. quickcompany.in This highlights the role of methoxy-substituted benzoic acids as important building blocks in the pharmaceutical industry. This compound is also used in the synthesis of other organic compounds and dye intermediates. vulcanchem.com
Reference Standard Applications
A reference standard is a highly purified and well-characterized substance used as a benchmark for identification, purity, and potency in analytical tests. The reliability of analytical data is directly dependent on the quality of the reference standards used.
The development of a new analytical method, particularly in chromatography, requires the use of a reference standard to establish key performance parameters. This compound can be employed as a reference standard during the development and validation of High-Performance Liquid Chromatography (HPLC) methods.
During method development, a solution of this compound of a known concentration is used to optimize the chromatographic conditions, such as the mobile phase composition, flow rate, and column temperature, to achieve a well-resolved and symmetrical peak.
Once the method is developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is a formal, systematic, and documented process that provides evidence that an analytical method is reliable, accurate, and reproducible. Key validation parameters that can be assessed using a this compound reference standard include:
Specificity/Selectivity: This is the ability of the method to accurately measure the analyte of interest in the presence of other components, such as impurities or excipients. By analyzing a sample containing only the this compound reference standard and comparing it to a sample containing a mixture of substances, the absence of interfering peaks at the same retention time can be confirmed.
Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. This is established by preparing a series of solutions of the this compound reference standard at different concentrations and plotting the instrument response against the concentration.
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the this compound reference standard is added to a sample matrix, and the percentage of the standard that is recovered is calculated.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are determined by analyzing progressively more dilute solutions of the this compound reference standard.
Table 1: Illustrative HPLC Method Validation Parameters for this compound
| Validation Parameter | Typical Acceptance Criteria | Example Finding with this compound Standard |
| Specificity | No interference at the retention time of the analyte. | The peak for this compound is well-resolved from other components in a spiked matrix. |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.995 | A linear regression of the calibration curve for this compound yields an r² of 0.999. |
| Accuracy (% Recovery) | 98.0% - 102.0% | The recovery of this compound from a spiked sample is found to be between 99.5% and 101.2%. |
| Precision (RSD) | ≤ 2.0% | The RSD for six replicate injections of a this compound solution is 0.8%. |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | The LOD for this compound is determined to be 0.1 µg/mL. |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | The LOQ for this compound is established at 0.3 µg/mL. |
In the pharmaceutical industry, quality control is a critical component of Good Manufacturing Practices (GMP) that ensures drug products are safe, effective, and meet their established quality standards. This compound can be utilized as a reference standard in the quality control of raw materials, in-process materials, and finished drug products.
For instance, if this compound is an intermediate in the synthesis of an Active Pharmaceutical Ingredient (API), a reference standard would be used to:
Confirm the identity of the intermediate.
Determine the purity of the intermediate by quantifying any impurities present.
Assay the strength or potency of the intermediate.
Similarly, if this compound is a known impurity or a degradation product of a drug substance, a reference standard is essential for its detection and quantification in routine quality control testing. This ensures that the levels of such impurities in the final drug product remain below the safety thresholds established by regulatory authorities.
Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. In the pharmaceutical industry, it is often a requirement that analytical measurements are traceable to primary standards, such as those provided by national metrology institutes (e.g., NIST in the United States) or pharmacopeias (e.g., the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP)).
While this compound may not be an official pharmacopeial standard itself, a "secondary" or "in-house" reference standard of this compound can be established with traceability to primary standards. This is achieved by characterizing the in-house standard against a primary standard. For example, the purity of an in-house lot of this compound could be determined using an analytical method that has been calibrated with a primary standard.
Establishing traceability is crucial for:
Ensuring the accuracy and comparability of analytical results across different laboratories and at different times.
Meeting regulatory requirements for the quality control of pharmaceuticals.
Providing confidence in the validity of analytical data submitted in regulatory filings.
The documentation for a traceable reference standard of this compound would include a certificate of analysis detailing its identity, purity, and the methods used for its characterization, along with a statement of its traceability to a recognized primary standard.
Environmental Impact and Sustainability Considerations
Degradation Pathways
2,4-Dimethoxybenzoic acid can be degraded through both biological and chemical processes. The specific pathway often depends on the environmental conditions, such as the presence of specific microorganisms or the ambient pH.
Biodegradation: Microbial degradation is a primary pathway for the breakdown of aromatic compounds in the environment. While specific studies on the complete microbial degradation pathway of this compound are not extensively detailed in the provided literature, the degradation of similar methoxylated benzoic acids by bacteria has been studied. For instance, bacterial strains like Pseudomonas putida DSM 1868 have been shown to metabolize compounds such as 3,4-dimethoxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid. nih.gov The degradation process for these compounds typically involves initial demethylation (removal of methoxy (B1213986) groups) to form hydroxylated intermediates, such as protocatechuic acid. These intermediates are then susceptible to ring cleavage by dioxygenase enzymes, which opens up the aromatic ring and allows the resulting aliphatic acids to be funneled into central metabolic pathways like the Krebs cycle. It is plausible that this compound follows a similar biodegradation pathway, initiated by O-demethylation at either the C2 or C4 position, followed by aromatic ring cleavage.
Chemical Degradation: In acidic environments, this compound can undergo acid-catalyzed decarboxylation. nih.govacs.org This chemical degradation process is accelerated in acidic solutions and involves the protonation of the carboxylic acid group. acs.org Following protonation, a higher energy tautomer with a protonated ring facilitates the cleavage of the carbon-carbon bond between the aromatic ring and the carboxyl group. nih.govacs.org This reaction avoids the formation of a highly energetic protonated CO2 molecule by involving a water molecule in a proton transfer step that occurs concurrently with C-C bond cleavage. nih.gov The final products of this degradation pathway are 1,3-dimethoxybenzene (B93181) and carbon dioxide (CO2). nih.gov
| Degradation Type | Pathway | Key Intermediates/Process | Final Products | Reference |
| Biodegradation | Microbial Metabolism | O-demethylation, Aromatic Ring Cleavage | Cell Biomass, CO2, H2O | nih.gov |
| Chemical Degradation | Acid-Catalyzed Decarboxylation | Protonation, C-C Bond Cleavage | 1,3-Dimethoxybenzene, CO2 | nih.govacs.org |
Environmental Fate and Transport
The environmental fate of a chemical describes its persistence, movement, and accumulation in different environmental spheres. Data on this compound specifically is limited, with some safety data sheets noting no available information for persistence and degradability. chemicalbook.commatrixscientific.com
Persistence and Mobility: Information regarding the persistence of this compound is scarce. However, for the structurally similar 2,4-dimethylbenzoic acid, a low persistence in both water/soil and air has been noted. apolloscientific.co.uk The mobility of this compound in soil is influenced by its water solubility and its tendency to adsorb to soil particles. One source suggests it is not likely to be mobile in the environment due to its low water solubility, which is reported to be less than 1 g/L. solubilityofthings.comfishersci.com Conversely, another safety data sheet suggests it will likely be mobile because of its water solubility, highlighting some contradiction in available data. fishersci.com The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of mobility; however, specific Koc values for this compound are not readily available in the searched literature. Its moderate water solubility suggests it may have some potential for leaching through the soil profile.
Bioaccumulation: Bioaccumulation refers to the accumulation of a substance in an organism. The octanol-water partition coefficient (LogKow) is often used as a predictor of bioaccumulation potential. For the related compound 2,4-dimethylbenzoic acid, a LogKow of 2.6265 is reported, indicating a low potential for bioaccumulation. apolloscientific.co.uk Given the structural similarities, it is likely that this compound also has a low bioaccumulation potential.
| Parameter | Finding/Value | Implication | Reference |
| Persistence | Data not available; Low for similar compounds. | May not persist long in the environment. | chemicalbook.commatrixscientific.comapolloscientific.co.uk |
| Mobility in Soil | Contradictory reports; Low water solubility (<1 g/L). | Potentially low to moderate mobility. | solubilityofthings.comfishersci.com |
| Bioaccumulation | Low potential (inferred from LogKow of 2.6265 for similar compound). | Unlikely to accumulate significantly in organisms. | apolloscientific.co.uk |
Green Chemistry Approaches in Synthesis (e.g., CO2 Carboxylation)
In line with the principles of green chemistry, there is growing interest in developing more sustainable synthetic routes to valuable chemicals. For benzoic acids, this includes using carbon dioxide (CO2), a renewable and non-toxic C1 feedstock, as a carboxylating agent.
One of the most promising green approaches for the synthesis of this compound is the direct carboxylation of 1,3-dimethoxybenzene using CO2. Research has demonstrated the feasibility of palladium (Pd)-catalyzed carboxylation of non-activated arenes with CO2. researchgate.net In this type of reaction, a specially designed Pd(II) complex acts as a catalyst to facilitate the insertion of CO2 into a carbon-hydrogen (C-H) bond on the aromatic ring. researchgate.net This method is highly atom-economical and avoids the use of more hazardous organometallic reagents (like Grignard or organolithium reagents) that are common in traditional carboxylation reactions. The synthesis of the related veratric acid (3,4-dimethoxybenzoic acid) from veratrol (1,2-dimethoxybenzene) and CO2 showcases the potential of this catalytic approach for producing dimethoxybenzoic acid isomers. researchgate.net
Future Research Directions and Emerging Paradigms for 2,4 Dimethoxybenzoic Acid
Novel Synthetic Routes and Process Intensification
The future synthesis of 2,4-dimethoxybenzoic acid and its derivatives is poised for significant innovation, moving beyond traditional batch methods towards more efficient, sustainable, and intensified processes. Research can be directed toward several promising areas:
Advanced Catalytic Systems: While this compound is a known precursor for various heterocyclic compounds like oxadiazoles, future work could explore novel catalytic transformations. psu.eduresearchgate.net For instance, developing new palladium(II)-catalyzed reactions, similar to the Heck reaction used to create precursors for carpatamides from this acid, could yield a wider array of functionalized molecules. researchgate.net
Flow Chemistry: Continuous flow synthesis offers enhanced safety, heat and mass transfer, and process control, especially for reactions requiring high temperatures and pressures. researchgate.net Transferring the synthesis of this compound or its subsequent derivatization into a continuous flow regime could lead to significant process intensification, higher yields, and reduced waste.
Microwave-Assisted Synthesis: This technique has proven effective for accelerating the synthesis of various benzoic acid derivatives. smolecule.com A systematic investigation into microwave-assisted methods for the primary synthesis and functionalization of this compound could drastically reduce reaction times and improve energy efficiency.
C-H Activation: Direct C-H activation/functionalization of the aromatic ring of this compound represents a highly atom-economical approach to creating new derivatives, bypassing the need for pre-functionalized starting materials.
Expanded Biological Activity Screening and Mechanism Elucidation
Initial studies have hinted at the bioactive potential of this compound, primarily as a scaffold for antimicrobial agents. psu.eduresearchgate.netsolubilityofthings.com However, a comprehensive exploration of its biological activities is still in its infancy.
Future research should pivot towards:
Broad-Spectrum Antimicrobial Screening: Derivatives of this compound have shown activity against select bacteria. psu.edu A logical next step is to conduct expanded screening of the parent compound and a library of its derivatives against a wider range of pathogens, including multi-drug-resistant bacteria, fungi, viruses, and parasites.
Anticancer and Anti-inflammatory Evaluation: The structural motif is present in various bioactive molecules, suggesting potential anticancer or anti-inflammatory properties. researchgate.netsolubilityofthings.com Systematic screening against a panel of human cancer cell lines and evaluation in established inflammatory pathway assays are warranted.
Mechanism of Action Studies: Understanding how the compound exerts its effects is crucial. Detailed mechanistic studies on its acid-catalyzed decarboxylation have been performed. nih.govresearchgate.netacs.org Similar rigor should be applied to its biological interactions. For example, the enzyme CYP199A4 from Rhodopseudomonas palustris can efficiently demethylate this compound. rsc.org Further research could explore its interactions with other cytochrome P450 enzymes and identify specific molecular targets responsible for any observed bioactivity.
Advanced Materials Applications and Nanotechnology Integration
The application of this compound in materials science is an emerging field with considerable room for growth. Its rigid structure and available functional groups make it an excellent candidate for building complex molecular architectures.
Coordination Polymers and MOFs: this compound has been used to synthesize complexes with yttrium and heavy lanthanides, indicating its utility as a ligand in coordination chemistry. fishersci.cathermofisher.com A major future direction is the design and synthesis of novel Metal-Organic Frameworks (MOFs) and coordination polymers using this acid as an organic linker. Research could target the creation of materials with tailored porosity, catalytic activity, or unique photoluminescent properties.
Luminescent Materials: The lanthanide complexes of this compound have been studied for their spectral features. fishersci.cathermofisher.com This provides a foundation for developing new phosphorescent or fluorescent materials for applications in sensing, bio-imaging, or solid-state lighting.
Nanotechnology Integration: Integrating this compound-based materials into nanostructures is a promising frontier. This could involve fabricating nanoscale MOFs (nano-MOFs) for targeted drug delivery, creating functionalized nanoparticles for environmental sensing, or developing thin films with specific optical or electronic properties.
In Silico Drug Design and Computational Screening
Computational chemistry offers a powerful toolkit to accelerate the discovery and optimization of new applications for this compound, guiding experimental work and providing deep mechanistic insights.
Virtual Screening and Molecular Docking: While in-silico studies have been successfully applied to isomers like 3,4- and 3,5-dimethoxybenzoic acid to predict drug-likeness and guide the design of antimicrobial agents, a dedicated effort for this compound is needed. arabjchem.orgtandfonline.comsciensage.info Future work should involve creating large virtual libraries of its derivatives and performing high-throughput docking against known biological targets, such as bacterial enzymes or cancer-related proteins, to identify promising lead compounds.
Quantitative Structure-Activity Relationship (QSAR): As experimental data on the biological activity of its derivatives become available, QSAR models can be developed. These models will establish a mathematical relationship between chemical structure and biological activity, enabling the prediction of potency for newly designed compounds and optimizing their structures for enhanced efficacy.
Molecular Dynamics (MD) Simulations: Computational methods have already been used to probe the self-association of benzoic acid derivatives in solution and to understand reaction mechanisms like decarboxylation. researchgate.netacs.orgucl.ac.uk MD simulations can be further employed to study the interaction of this compound-based ligands with target proteins at an atomic level, revealing binding conformations, stability, and key interactions that drive biological activity.
The table below illustrates the type of predictive data that can be generated through in silico tools, as demonstrated for derivatives of a related isomer, highlighting the potential of applying this paradigm to this compound.
| Compound Derivative | Molecular Weight | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Drug Likeliness Score |
| Schiff Base 5a | 374.87 | 5.14 | 1 | 5 | 1 |
| Schiff Base 5b | 409.31 | 5.81 | 1 | 5 | 1 |
| Schiff Base 5c | 370.46 | 4.48 | 1 | 6 | 0 |
| Schiff Base 5d | 348.46 | 2.98 | 1 | 6 | 0 |
| Data derived from a study on Schiff bases of 3,5-dimethoxy-phenyl derivatives, illustrating the predictive power of in silico methods. arabjchem.org |
Environmental Remediation and Biodegradation Studies
Understanding the environmental fate of this compound is essential for its responsible application. solubilityofthings.comontosight.ai This opens up research avenues in both environmental science and biotechnology.
Biodegradation Pathways: Studies have shown that certain bacterial strains, such as Pseudomonas putida, can degrade related dimethoxybenzoic acids found in industrial effluents. nih.gov A key research goal is to identify specific microorganisms capable of metabolizing this compound and to fully elucidate the enzymatic and metabolic pathways involved. The known turnover by CYP199A4 provides a starting point for investigating its biological degradation. rsc.org
Bioremediation Applications: Once robust degrading microbial strains are isolated and characterized, their potential for the bioremediation of contaminated soil and water can be assessed. This could involve developing bio-reactors or in-situ bioremediation strategies for industrial waste streams containing this and related aromatic compounds.
Ecotoxicology Assessment: A comprehensive evaluation of the ecotoxicity of this compound and its primary degradation products is necessary. This includes assessing its impact on various aquatic and terrestrial organisms to establish a complete environmental risk profile.
Use in Remediation Technologies: Beyond its own degradation, the potential of this compound as a component in environmental technologies could be explored. For instance, MOFs derived from it could be designed for the selective adsorption of pollutants from water. researchgate.net
Q & A
Q. What are the critical physicochemical properties of 2,4-Dimethoxybenzoic acid for experimental design?
Key properties include a molecular formula of C₉H₁₀O₄, molecular weight of 182.17 g/mol, and a melting point range of 141–143°C . Solubility varies significantly with temperature and solvent polarity; for example, solubility in isopropanol increases from 288.15 K to 323.15 K, making it critical for crystallization optimization .
Q. How can researchers confirm the identity of this compound using analytical techniques?
Reverse-phase HPLC with a C18 column and UV detection is recommended. While retention times for structural isomers (e.g., 2,6-dimethoxybenzoic acid at 17.1 min) can guide method development, mobile phase adjustments (e.g., acetonitrile/water gradients) are necessary to resolve positional methoxy groups .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Standard precautions include wearing gloves, lab coats, and eye protection. Although specific toxicity data are limited, analogs like 2,4-dichlorophenoxyacetic acid require strict controls for dust inhalation and skin contact, suggesting similar protocols for methoxy derivatives .
Advanced Research Questions
Q. How can thermodynamic models predict the solubility of this compound in mixed solvents?
The modified Apelblat equation provides the best fit for solubility data in isopropanol/ethyl acetate mixtures (R² > 0.99), enabling accurate prediction of solid-liquid equilibrium. Temperature-dependent parameters (A, B, C) are critical for optimizing crystallization yields .
Q. What synthetic routes are effective for preparing neuroactive derivatives of this compound?
Reacting the acid with primary amines (e.g., cyclohexylamine) in ethanol under reflux yields benzamide derivatives. Acetic acid catalysis enhances reaction efficiency, with neuroleptic activity validated via dopamine receptor binding assays .
Q. How do methoxy substituents influence the regioselectivity of electrophilic substitution reactions in this compound?
The para-methoxy group activates the ortho position via resonance, while the meta-methoxy exerts a weaker deactivating effect. Computational modeling (DFT) and NMR analysis are recommended to predict and confirm reaction sites .
Q. What strategies resolve discrepancies in reported solubility data for this compound?
Standardize measurement protocols using dynamic methods under atmospheric pressure (0.1 MPa). Discrepancies often arise from solvent purity or crystallization kinetics; UNIQUAC and Wilson models reconcile thermodynamic inconsistencies .
Q. How can researchers assess the metabolic stability of this compound derivatives in drug discovery?
Use LC-MS with isotope-labeled analogs to track metabolic pathways in hepatic microsomes. Demethylation at the 4-methoxy position is a common degradation route, requiring stability testing at physiological pH and temperature .
Q. What quality control measures ensure consistency in pharmaceutical-grade this compound?
Orthogonal methods include HPLC purity (>99% by USP criteria), GC-MS for residual solvent analysis, and differential scanning calorimetry (DSC) to verify melting point consistency (141–143°C) .
Q. How do computational tools predict polymorphic forms of this compound?
Molecular dynamics simulations parameterized for methoxy-aromatics predict a monoclinic P21/c crystal structure. Powder XRD validation is essential, as polymorph stability impacts bioavailability in drug formulations .
Methodological Notes
- Solubility Studies : Dynamic methods under controlled pressure and temperature are gold standards for reproducibility .
- Synthetic Optimization : Reflux conditions (e.g., 18 hours in DMSO for hydrazide derivatives) and solvent selection (ethanol/acetic acid) are critical for high yields .
- Analytical Validation : Cross-reference retention times with structurally related acids (e.g., vanillic acid at 35.4 min) to refine HPLC protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
